molecular formula C23H26ClN3 B12733747 4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride CAS No. 84215-49-6

4,4'-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride

Cat. No.: B12733747
CAS No.: 84215-49-6
M. Wt: 379.9 g/mol
InChI Key: WWKGVZASJYXZKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium dithionite.

    Substitution: Nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of simpler aromatic compounds, while reduction can yield various reduced forms of the original compound .

Scientific Research Applications

4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. In biological applications, it binds to bacterial cell walls, disrupting their integrity and leading to cell death. The molecular targets include various enzymes and structural proteins within the cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) monohydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a pH indicator and its use in Gram staining make it particularly valuable in scientific research .

Properties

CAS No.

84215-49-6

Molecular Formula

C23H26ClN3

Molecular Weight

379.9 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C23H25N3.ClH/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4;/h5-16,24H,1-4H3;1H

InChI Key

WWKGVZASJYXZKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N(C)C.Cl

Origin of Product

United States

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